molecular formula C20H16N2O6 B2728361 2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one CAS No. 923234-94-0

2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one

Cat. No.: B2728361
CAS No.: 923234-94-0
M. Wt: 380.356
InChI Key: DZZVDJSOEWZNIF-UHFFFAOYSA-N
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Description

2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is a complex organic compound that belongs to the class of furochromenones. This compound is characterized by its unique structure, which includes a furo[3,2-c]chromen-4-one core with a 4-nitrophenyl group and a 2-methoxyethylamino substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furochromenone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-nitrophenyl group: This step often involves a nitration reaction where a phenyl group is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the 2-methoxyethylamino group: This can be done through a nucleophilic substitution reaction where the amino group is introduced using 2-methoxyethylamine under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the furochromenone core can interact with biological macromolecules such as proteins and nucleic acids. These interactions can lead to the modulation of enzymatic activities or the inhibition of specific pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-((2-methoxyethyl)amino)-4-oxo-4-(4-phenoxyanilino)butanoic acid
  • 2-(4-methoxyphenoxy)ethyl N-(4-methyl-2-nitrophenyl)carbamate
  • 2-(dimethylamino)ethyl N-(4-chloro-2-methylphenyl)carbamate

Uniqueness

2-((2-methoxyethyl)amino)-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one is unique due to its specific combination of functional groups and its furochromenone core

Properties

IUPAC Name

2-(2-methoxyethylamino)-3-(4-nitrophenyl)furo[3,2-c]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-26-11-10-21-19-16(12-6-8-13(9-7-12)22(24)25)17-18(28-19)14-4-2-3-5-15(14)27-20(17)23/h2-9,21H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZZVDJSOEWZNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C2=C(O1)C3=CC=CC=C3OC2=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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